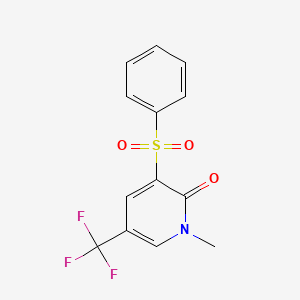
Bis(malachite green cation); tris(oxalic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(malachite green cation); tris(oxalic acid) is a complex compound that combines the properties of malachite green, a triphenylmethane dye, with oxalic acid, a dicarboxylic acid. Malachite green is widely used as a biological stain and dye, while oxalic acid is known for its reducing properties and use in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(malachite green cation); tris(oxalic acid) involves the reaction of malachite green with oxalic acid under controlled conditions. The process typically requires the dissolution of malachite green in an appropriate solvent, followed by the addition of oxalic acid. The reaction is carried out at a specific pH and temperature to ensure the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in reactors where precise control of temperature, pH, and concentration is maintained. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(malachite green cation); tris(oxalic acid) undergoes several types of chemical reactions, including:
Reduction: It can also undergo reduction reactions, although specific reducing agents and conditions may vary.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include iron(III) ions for oxidation and various acids or bases to control the pH of the reaction medium. The conditions typically involve specific temperatures and concentrations to achieve the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation by iron(III) ions can lead to the formation of different oxidation states of the compound .
Applications De Recherche Scientifique
Bis(malachite green cation); tris(oxalic acid) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and analytical techniques.
Biology: Employed as a biological stain for visualizing cellular structures and processes.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the dyeing of materials such as silk, leather, and paper.
Mécanisme D'action
The mechanism of action of bis(malachite green cation); tris(oxalic acid) involves its interaction with molecular targets through various pathways. For example, in biological staining, the compound binds to specific cellular components, allowing for visualization under a microscope. In chemical reactions, it may act as an electron donor or acceptor, facilitating redox reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Crystal Violet: Another triphenylmethane dye with similar staining properties.
Methylene Blue: A dye used in similar applications but with different chemical properties.
Bismuth Oxalates: Compounds that share the oxalic acid component but have different metal cations
Uniqueness
Bis(malachite green cation); tris(oxalic acid) is unique due to its combination of malachite green and oxalic acid, providing a distinct set of properties that make it suitable for specific applications in staining, dyeing, and chemical reactions .
Propriétés
Formule moléculaire |
C52H56N4O12+2 |
|---|---|
Poids moléculaire |
929.0 g/mol |
Nom IUPAC |
[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;oxalic acid |
InChI |
InChI=1S/2C23H25N2.3C2H2O4/c2*1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;3*3-1(4)2(5)6/h2*5-17H,1-4H3;3*(H,3,4)(H,5,6)/q2*+1;;; |
Clé InChI |
CNYGFPPAGUCRIC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-3-[4-(tert-butoxy)phenyl]-2-methylpropanoic acid](/img/structure/B12509560.png)

![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyrimidine](/img/structure/B12509567.png)
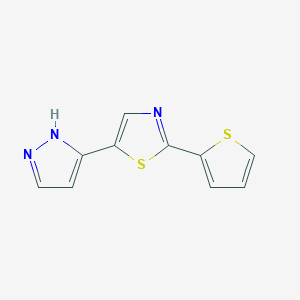

![3-[2-[[3-(2-carboxyethyl)-5-[[(2R)-3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(2R)-4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride](/img/structure/B12509584.png)
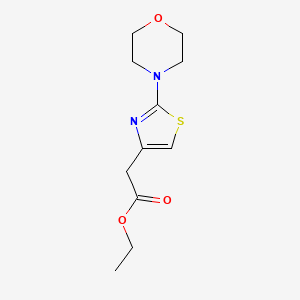
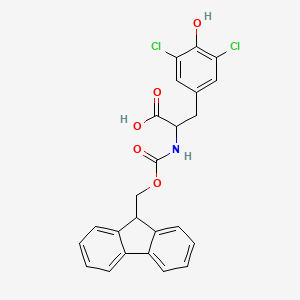

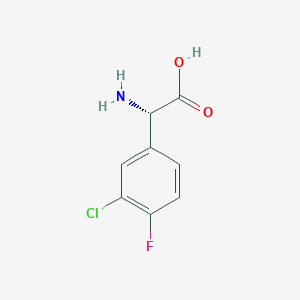
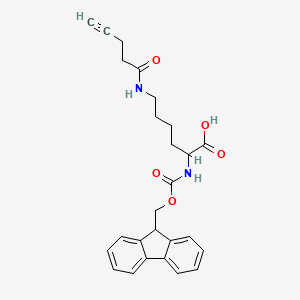
![cyclopentane;1-[2-[cyclopentyl(phenyl)phosphanyl]cyclopentyl]-N,N-dimethylethanamine;iron](/img/structure/B12509637.png)
![1-(4-methoxyphenyl)-N-[4-(2-phenylethenyl)phenyl]methanimine](/img/structure/B12509647.png)
